N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-furamide
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Overview
Description
N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-furamide is an organic compound with the molecular formula C20H18N2O4 It is a derivative of furan and phenylamide, characterized by the presence of an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-furamide typically involves the amidation of 2-furancarboxylic acid with 3-[(2-ethoxyphenyl)amino]benzoic acid. The reaction is carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(3-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide
- N-(3-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide
- N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide
Uniqueness
N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-furamide is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-2-25-17-10-4-3-9-16(17)22-19(23)14-7-5-8-15(13-14)21-20(24)18-11-6-12-26-18/h3-13H,2H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
MRSQLBQHVAOSHR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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